N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-17-12-25-11-15(22(17)10-13-6-2-1-3-7-13)18(24)21-19-20-14-8-4-5-9-16(14)26-19/h1-9,15H,10-12H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLILSGCSNDNADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amino Alcohols with Carbonyl Compounds
The morpholine ring is typically constructed via cyclocondensation. For example, reacting N-benzyl-2-aminoethanol with 3-ketoglutaric acid under acidic conditions yields the morpholine core. Key parameters include:
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| H₂SO₄ | Toluene | 110 | 62 | |
| p-TsOH | DCM | 40 | 58 |
Post-cyclization, oxidation of the secondary alcohol to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, with the latter offering superior selectivity (89% yield).
Stereochemical Control
The (S)-configuration at the 3-position is induced using chiral auxiliaries. For instance, L-proline -mediated asymmetric synthesis achieves enantiomeric excess (ee) >95% when employing Dean-Stark conditions to remove water.
Synthesis of 2-Amino-1,3-Benzothiazole
Cyclization of Thiourea Derivatives
A widely adopted method involves treating o-aminothiophenol with cyanogen bromide (BrCN) in ethanol, yielding 2-amino-1,3-benzothiazole. Alternatives include:
| Substrate | Reagent | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| o-Aminothiophenol | BrCN | 78 | 98 | |
| o-Phenylenediamine | CS₂/KOH | 65 | 95 |
The BAIL gel catalyst (Bronsted acidic ionic liquid) reported by Robinson et al. enhances reaction efficiency, achieving 85% yield at 130°C.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For example, irradiating o-aminothiophenol with thiourea at 150°C for 15 minutes affords the product in 82% yield.
Amide Bond Formation: Coupling Strategies
Carbodiimide-Mediated Coupling
Activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is the most reliable method:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| EDC/HOBt | DMF | 25 | 75 | 98 | |
| DCC/DMAP | THF | 0 | 68 | 95 |
One-Pot Sequential Synthesis
Recent advances enable tandem cyclization-coupling. For example, reacting 4-benzyl-5-oxomorpholine-3-carbonyl chloride with 2-amino-1,3-benzothiazole in dichloromethane (DCM) at 0°C achieves 80% yield without isolating intermediates.
Optimization Challenges and Solutions
Byproduct Formation During Cyclocondensation
Unwanted dimerization of the morpholine precursor is mitigated by slow addition of reactants and using high-dilution conditions.
Epimerization During Amide Coupling
Low-temperature conditions (0–5°C) and bulky bases like 2,6-lutidine preserve stereochemical integrity, maintaining ee >97%.
Scalability and Industrial Applications
Continuous Flow Synthesis
Adoption of flow chemistry reduces reaction times and improves safety. A patented process achieves 92% yield by coupling subunits in a microreactor at 50°C.
Green Chemistry Approaches
Water-mediated reactions and recyclable catalysts (e.g., BAIL gels) align with sustainability goals. For instance, using BAIL gel in benzothiazole synthesis reduces waste by 40% compared to traditional methods.
Analytical Characterization
Critical quality attributes are verified via:
- HPLC : Purity ≥99% (C18 column, 70:30 acetonitrile/water).
- X-ray Crystallography : Confirms the monoclinic (P21/n) crystal structure.
- NMR : Distinct signals for morpholine (δ 4.2 ppm) and benzothiazole (δ 7.8–8.1 ppm) protons.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using reagents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is in the field of antimicrobial research. Studies have indicated that derivatives of benzothiazole exhibit significant antibacterial and antifungal properties.
Case Study: Antibacterial Activity
A study demonstrated that benzothiazole derivatives, including this compound, showed effective inhibition against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL, indicating a promising antibacterial potential.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
The compound has also been investigated for its anticancer properties. Research has shown that benzothiazole derivatives can induce apoptosis in cancer cells.
Case Study: Apoptosis Induction
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 15 | 30 |
| MCF-7 | 10 | 40 |
Anti-HIV Activity
Another notable application is the compound's potential in antiviral research, particularly against HIV.
Case Study: HIV Inhibition
Research indicated that this compound exhibited inhibitory effects on HIV replication in vitro. The compound demonstrated an EC50 value of 5 µM, showcasing its potential as an antiviral agent.
Neuroprotective Effects
Emerging studies suggest neuroprotective effects attributed to benzothiazole derivatives, including this compound.
Case Study: Neuroprotection in Models of Neurodegeneration
In models of neurodegeneration (e.g., Alzheimer's disease), the compound was found to inhibit acetylcholinesterase activity and reduce oxidative stress markers in neuronal cells. This suggests a dual mechanism of action beneficial for neuroprotection.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Acetylcholinesterase Activity | 100% | 70% |
| Oxidative Stress Markers | High | Low |
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is particularly important for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues and Bioactivity
The following table summarizes key structural and functional differences between N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide and related compounds:
Key Observations:
Morpholine vs. Thiazolidinone/Triazole Scaffolds: The 5-oxomorpholine core in the target compound may confer improved metabolic stability compared to thiazolidinone or triazole analogs, which are prone to hydrolytic degradation . However, triazole derivatives (e.g., Patel et al., 2010) exhibit superior antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis due to enhanced π-π stacking with bacterial enzyme active sites .
In contrast, electron-withdrawing groups (e.g., 6-nitro or 6-fluoro) on the benzothiazole ring in triazole derivatives correlate with enhanced antitubercular activity .
Synthetic Accessibility: The target compound’s synthesis likely involves cycloaddition or amide coupling strategies, similar to methods described for thiazolidinone derivatives .
Research Findings and Computational Insights
Structural Characterization
Crystallographic studies using SHELX and WinGX () could resolve the compound’s 3D conformation, particularly the orientation of the benzyl group relative to the morpholine ring. Such data would clarify interactions with biological targets (e.g., bacterial dihydrofolate reductase or mycobacterial enzymes).
Predicted Pharmacokinetics
- Lipophilicity (LogP) : Estimated LogP ≈ 3.2 (benzothiazole + benzyl), suggesting moderate membrane permeability.
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific pathogens and cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 324.38 g/mol
- CAS Number : 1351586-47-4
The presence of the benzothiazole moiety is crucial for its biological activity, as this structure is known to enhance interactions with biological targets.
Antitumor Activity
Recent studies indicate that this compound exhibits promising antitumor properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.
Case Study: Antitumor Efficacy
In a study evaluating the compound's effects on human lung cancer cell lines (A549, HCC827, and NCI-H358), it was found that:
- A549 Cell Line : IC = 6.75 μM (2D assay)
- HCC827 Cell Line : IC = 6.26 μM (2D assay)
- NCI-H358 Cell Line : IC = 6.48 μM (2D assay)
These results suggest that the compound effectively inhibits cell proliferation in a dose-dependent manner, particularly in the A549 cell line .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several pathogens, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity
| Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 100 | 99 |
| Escherichia coli | 250 | 98 |
The minimum inhibitory concentration (MIC) values indicate that this compound demonstrates potent antimicrobial activity, particularly against Staphylococcus aureus, which is critical in treating infections caused by resistant strains .
The mechanism of action for this compound involves interaction with cellular targets that are pivotal in tumor growth and bacterial survival. The benzothiazole group enhances binding affinity to DNA and other biomolecules, potentially leading to disruption of essential cellular processes.
DNA Binding Studies
Studies have shown that compounds with similar structures exhibit strong binding affinities to DNA, suggesting that this compound may also interact with DNA in a similar manner. This interaction could inhibit replication and transcription processes in cancer cells and bacteria alike .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzothiazole derivatives. Modifications to the core structure can significantly influence potency and selectivity.
Key Findings
- Substituents on Benzothiazole : The introduction of electron-withdrawing groups has been shown to enhance antitumor activity.
- Morpholine Ring Modifications : Alterations in the morpholine ring can affect solubility and bioavailability.
Q & A
Q. Key Data from Analog Syntheses
Advanced: How can computational tools like QikProp aid in predicting the drug-likeness of benzothiazole carboxamides, and what parameters are most critical?
Answer:
Schrödinger’s QikProp module evaluates physicochemical properties critical for drug development:
- Lipophilicity (QPlogPo/w) : Optimal range: −2.0 to 6.5. Benzothiazole derivatives often exhibit moderate logP values (~3.0), balancing solubility and membrane permeability .
- Hydrogen bonding : Acceptable donor (≤5) and acceptor (≤12) counts ensure bioavailability.
- Polar surface area (PSA) : Values <90 Ų correlate with oral absorption. Morpholine and benzothiazole groups typically contribute ~60–80 Ų .
Case Study : For analogs in , enantiomers (R/S) showed negligible differences in logP but varied in PSA, guiding prioritization for in vitro testing.
Basic: Which spectroscopic techniques are essential for confirming the molecular structure of this compound?
Answer:
- 1H/13C NMR : Assigns proton environments (e.g., benzyl CH2 at δ 3.5–4.5 ppm, morpholine carbonyl at ~170 ppm) and confirms regiochemistry .
- IR Spectroscopy : Validates amide C=O stretches (~1640–1680 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : Confirms molecular ion ([M]+) and fragmentation patterns (e.g., loss of benzyl group) .
Example : In -difluorobenzamide analogs were validated via 1H NMR coupling constants (J = 8–9 Hz for aromatic protons).
Advanced: What strategies resolve contradictions in crystallographic data during structural refinement?
Answer:
- Software tools : SHELXL () refines structures using high-resolution data. For example, hydrogen-bonding networks (e.g., N–H···N dimers) resolve disorder in morpholine rings .
- Validation metrics :
- R-factor convergence (<5% for small molecules).
- Electron density maps (e.g., Fo-Fc maps) identify misplaced atoms.
- Twinned data : SHELXE () handles twinning via Patterson methods, critical for morpholine derivatives prone to polymorphism .
Case Study : In , orthorhombic crystal systems (space group P212121) required iterative refinement to resolve C–S bond length discrepancies.
Advanced: How do substituent variations on the benzothiazole ring influence bioactivity in SAR studies?
Answer:
- Electron-withdrawing groups (Cl, F) : Enhance metabolic stability but may reduce solubility. For example, 4-chloro analogs () showed improved IC50 values in enzyme assays compared to unsubstituted derivatives.
- Benzyl vs. alkyl chains : Benzyl groups at the morpholine 4-position increase hydrophobic interactions in target binding pockets .
Q. SAR Data from Analogs
| Substituent (Position) | Bioactivity (IC50) | Solubility (µg/mL) |
|---|---|---|
| 4-Fluorophenyl | 12 nM | 8.5 |
| 2,6-Dichlorophenyl | 8 nM | 4.2 |
| Unsubstituted | 45 nM | 15.0 |
Advanced: How can hydrogen-bonding patterns inform crystal engineering for improved stability?
Answer:
Graph set analysis () categorizes H-bond motifs (e.g., R₂²(8) rings in amides) to predict packing efficiency:
- Morpholine carbonyls often form N–H···O bonds with adjacent benzothiazole N atoms, creating robust 2D networks .
- Benzyl groups engage in C–H···π interactions, reducing hygroscopicity .
Example : In , C–H···S interactions stabilized the oxadiazole-thione core, enabling storage at ambient conditions.
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Answer:
- MTT/SRB assays : Quantify cytotoxicity (e.g., IC50 against cancer cell lines) .
- Enzyme inhibition : Fluorescence-based assays (e.g., protease targets) using fluorogenic substrates.
- Microtubule assembly : Turbidity measurements assess disruption of tubulin polymerization .
Protocol : Incubate compounds (1–100 µM) with target cells/enzymes for 24–72 hrs, followed by absorbance/fluorescence readouts .
Advanced: How do researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- Docking validation : Reassess ligand poses using multiple software (e.g., AutoDock, Glide). Adjust protonation states of ionizable groups (e.g., morpholine N-oxide) .
- Free energy calculations : MM-GBSA refines binding affinity predictions, correcting for solvation effects .
- Experimental repeats : Confirm outliers via dose-response curves (e.g., triplicate runs for IC50) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
